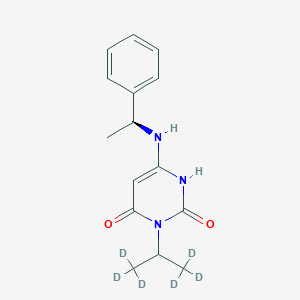
Mavacamten-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mavacamten-d6 is a deuterated form of Mavacamten, a small molecule designed to regulate cardiac function by selectively inhibiting the enzymatic activity of myosin. Mavacamten is primarily used for the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mavacamten-d6 involves the incorporation of deuterium atoms into the Mavacamten moleculeOne common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Mavacamten-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Mavacamten-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Employed in studies to understand the role of myosin in muscle contraction and its inhibition by this compound.
Medicine: Investigated for its potential therapeutic effects in treating hypertrophic cardiomyopathy and other cardiac conditions.
Industry: Utilized in the development of new cardiac drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Mavacamten-d6 exerts its effects by selectively inhibiting the enzymatic activity of myosin, the fundamental motor protein responsible for muscle contraction. By binding to myosin, this compound reduces the number of myosin-actin cross-bridges, thereby decreasing muscle contractility. This action helps to alleviate the symptoms of hypertrophic cardiomyopathy by reducing the obstruction in the left ventricular outflow tract .
Comparison with Similar Compounds
Similar Compounds
Omecamtiv Mecarbil: Another myosin modulator that activates cardiac myosin to increase contractility.
Aficamten: A newer myosin inhibitor with a similar mechanism of action to Mavacamten
Uniqueness
Mavacamten-d6 is unique due to its deuterium incorporation, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potentially offers advantages in therapeutic applications .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-6-[[(1S)-1-phenylethyl]amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i1D3,2D3 |
InChI Key |
RLCLASQCAPXVLM-FMQCZQQZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=O)C=C(NC1=O)N[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


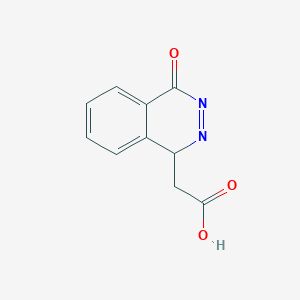

![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
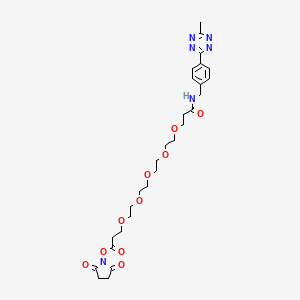
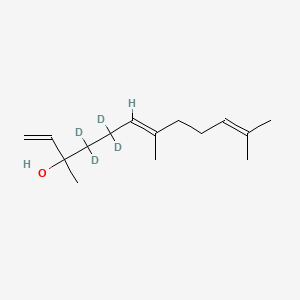
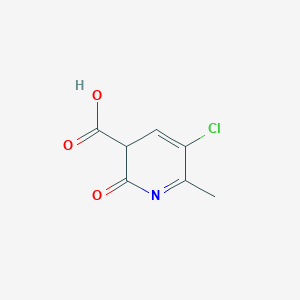

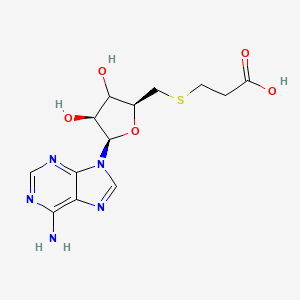
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)

![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12368988.png)
![methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate](/img/structure/B12368992.png)
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)
